

Preliminary Studies of YUMM1 Cell Lines in Cancer Research: A Technical Guide

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Compound of Interest

Compound Name: YMU1

Cat. No.: B593839

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Disclaimer: Initial searches for "YMU1" did not yield results corresponding to a specific molecule or cell line in cancer research. However, the search results strongly suggest that the query may have intended to refer to the "YUMM" (Yale University Mouse Melanoma) series of cell lines, which are widely used in melanoma research. This guide focuses on the YUMM1.7 cell line, a prominent member of this series.

This technical guide provides an in-depth overview of the preliminary studies involving the YUMM1 series of mouse melanoma cell lines. It is intended for researchers, scientists, and drug development professionals working in oncology and immunology.

Introduction to YUMM Cell Lines

The Yale University Mouse Melanoma (YUMM) lines are a series of congenic mouse melanoma cell lines with defined genetic alterations relevant to human melanoma.^{[1][2]} These cell lines are syngeneic to C57BL/6 mice, making them a valuable tool for studying tumor immunology and evaluating immunotherapies in an immunocompetent host.^{[1][3]} The YUMM1.7 cell line, in particular, was derived from a melanoma tumor induced in a C57BL/6 mouse and possesses genetic modifications that mirror those found in human melanoma, including mutations in Braf, Pten, and Cdkn2a.

Key Genetic Features of YUMM1.7:

- BrafV600E/wt: A conditionally activated Braf allele, one of the most common driver mutations in human melanoma.

- Pten-/-: Homozygous deletion of the PTEN tumor suppressor gene.
- Cdkn2a-/-: Homozygous deletion of the CDKN2A tumor suppressor gene.

These defined genetic alterations provide a more clinically relevant model for melanoma research compared to traditional models like the B16 cell lines.

Quantitative Data

The following tables summarize key quantitative data from comparative studies involving the YUMM1.7 cell line.

Table 1: Chemotherapeutic Sensitivity (IC50 Values)

| Drug | YUMM1.7 (μM) | B16F0 (μM) | Target/Mechanism |
|--------------|--------------|------------|----------------------------|
| PLX-4720 | 1.734 | 138.6 | BRAFV600E inhibitor |
| Mitoxantrone | 0.009528 | 0.06807 | Topoisomerase II inhibitor |

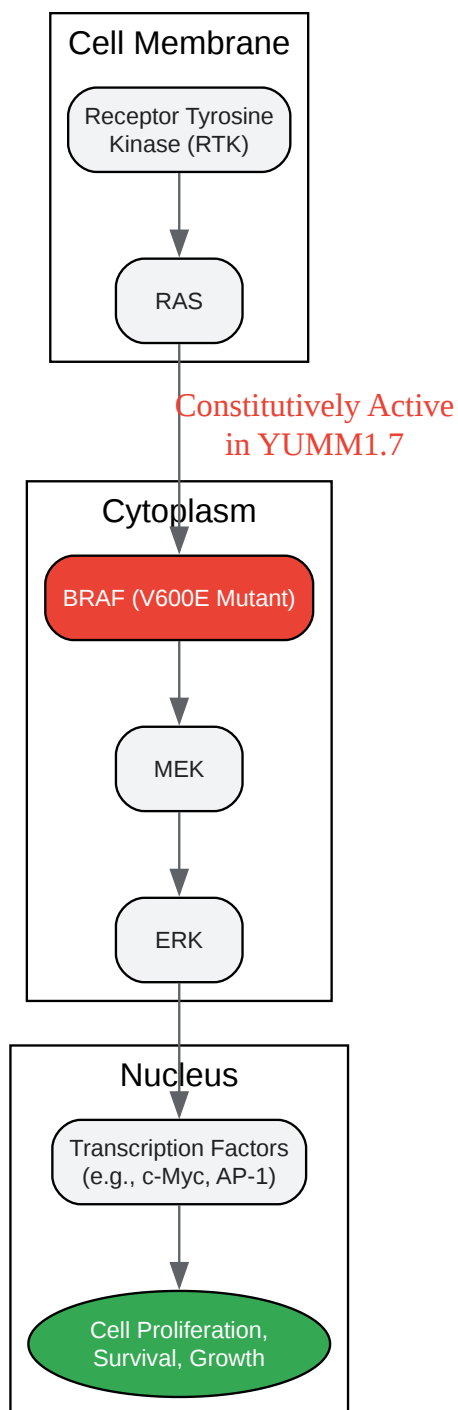
Data sourced from a comparative study between YUMM1.7 and B16F0 melanoma cell lines. The significant difference in IC50 for PLX-4720 is expected, as YUMM1.7 harbors the target BRAFV600E mutation, while B16F0 has wild-type BRAF.

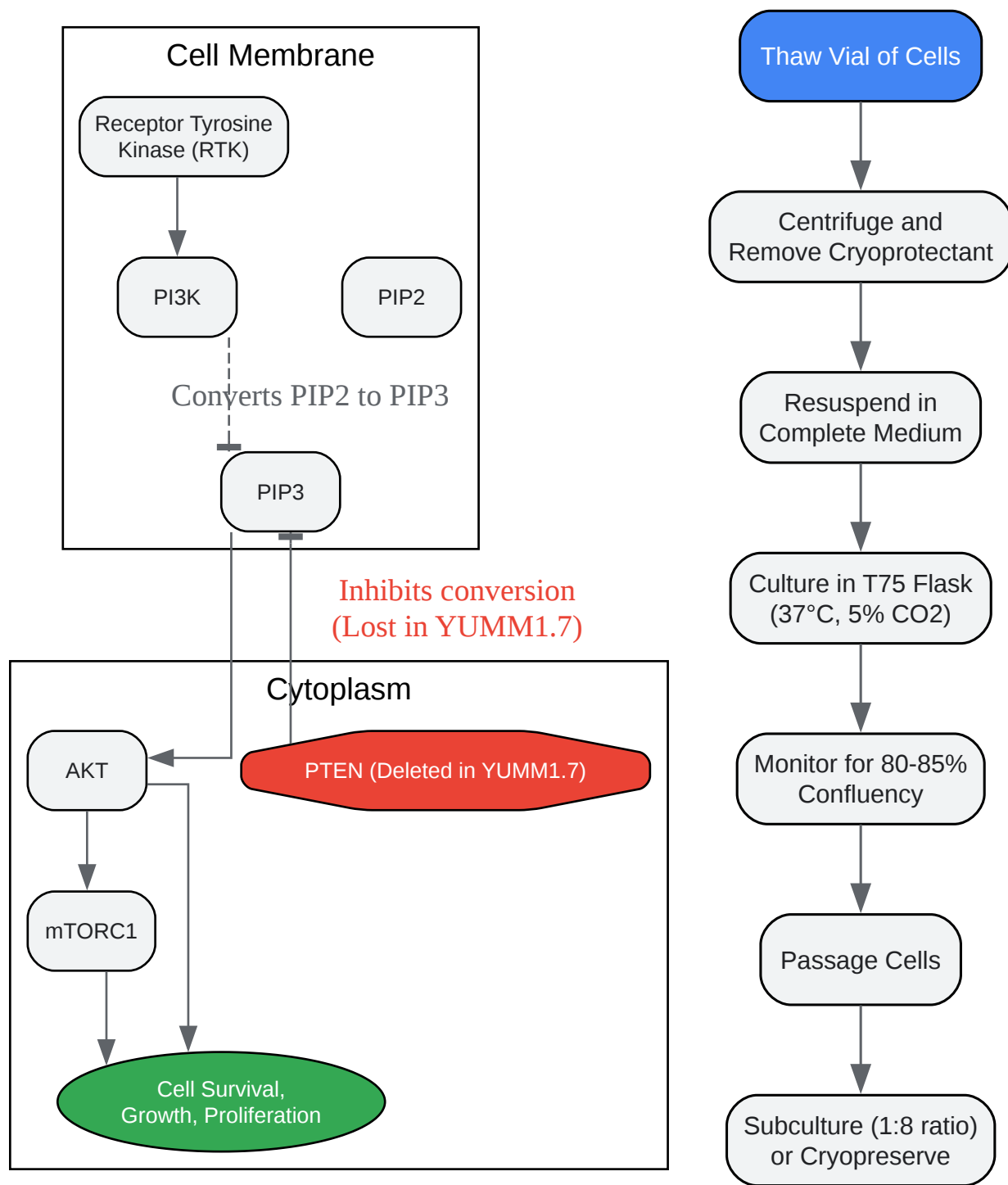
Signaling Pathways

The genetic modifications in the YUMM1.7 cell line result in the dysregulation of key signaling pathways that drive melanoma progression.

BRAF/MAPK Signaling Pathway

The BrafV600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, which promotes cell proliferation and survival.





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References

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